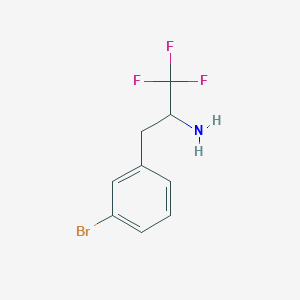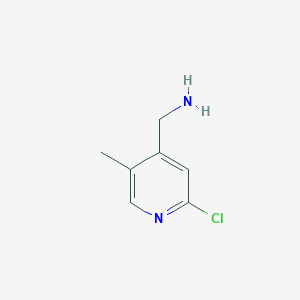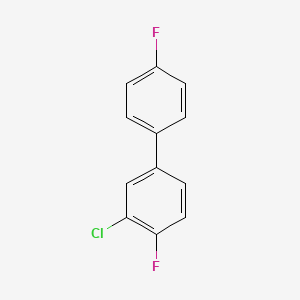
(3-Chloro-5-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-iodophenyl)methanamine is a chemical compound with the molecular formula C7H7ClIN. . The compound consists of a phenyl ring substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively, and an amine group attached to the methylene carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodophenyl)methanamine can be achieved through several methods. One common approach involves the halogenation of a phenylmethanamine precursor. The process typically includes:
Halogenation: The introduction of chlorine and iodine atoms to the phenyl ring. This can be done using reagents such as chlorine gas and iodine monochloride under controlled conditions.
Amination: The introduction of the amine group to the methylene carbon. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
Substitution: Azido, cyano derivatives.
Oxidation: Nitroso, nitro derivatives.
Reduction: Primary amines.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-5-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloro-5-iodophenyl)methanamine involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-iodophenyl)methanamine: Similar structure but with iodine at the 4 position.
(3-Bromo-5-iodophenyl)methanamine: Bromine instead of chlorine at the 3 position.
(3-Chloro-5-fluorophenyl)methanamine: Fluorine instead of iodine at the 5 position.
Uniqueness
(3-Chloro-5-iodophenyl)methanamine is unique due to the specific combination of chlorine and iodine substituents, which confer distinct reactivity and properties. This combination allows for selective reactions and applications that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C7H7ClIN |
|---|---|
Molekulargewicht |
267.49 g/mol |
IUPAC-Name |
(3-chloro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI-Schlüssel |
OVTKHECJPGRAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)













